1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid
Overview
Description
1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C8H15NO4S and a molecular weight of 221.27 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a propane-1-sulfonyl group and a carboxylic acid group. It is often used in various chemical and biological research applications due to its distinctive properties.
Preparation Methods
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may require temperature control to optimize yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets the required specifications for research and application.
Chemical Reactions Analysis
1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives with modified functional groups that retain the core pyrrolidine structure.
Scientific Research Applications
1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The carboxylic acid group may also play a role in binding interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
Proline derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Sulfonyl-containing compounds: These compounds have similar sulfonyl groups but may have different core structures, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of a pyrrolidine ring with both a sulfonyl and a carboxylic acid group, which imparts distinctive chemical and biological properties.
Properties
IUPAC Name |
1-propylsulfonylpyrrolidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-2-6-14(12,13)9-5-3-4-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVSBNMTWKHULT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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